

Application of Anhydrosafflor Yellow B (AHSYB) in Oxygen-Glucose Deprivation Models

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Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B2856533

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor Yellow B (AHSYB) is a water-soluble chalcone compound extracted from the florets of *Carthamus tinctorius* L. It has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury. This document provides detailed application notes and experimental protocols for utilizing AHSYB in in-vitro oxygen-glucose deprivation (OGD) models, a widely used method to simulate ischemic conditions in a laboratory setting. The primary mechanism of AHSYB's neuroprotective action involves the activation of the Sirtuin 1 (SIRT1) signaling pathway, leading to the attenuation of oxidative stress and apoptosis.

Mechanism of Action

AHSYB exerts its neuroprotective effects by modulating the SIRT1 signaling pathway. In the context of OGD-induced neuronal injury, AHSYB upregulates the expression of SIRT1. SIRT1, a NAD-dependent deacetylase, subsequently activates downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α). This cascade ultimately leads to a reduction in oxidative stress and inhibition of the apoptotic pathway, thereby promoting neuronal survival. The neuroprotective effects of AHSYB can be significantly diminished by the presence of a SIRT1 inhibitor, such as EX527, confirming the critical role of this pathway.^{[1][2][3][4]}

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of AHSYB on primary hippocampal neurons subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R).

Table 1: Effect of AHSYB on Cell Viability and LDH Release in Primary Hippocampal Neurons after OGD/R

Treatment Group	Concentration (μM)	Cell Viability (% of Control)	LDH Release (% of Control)
Control	-	100	100
OGD/R	-	~50	~200
OGD/R + AHSYB	40	~65	~160
OGD/R + AHSYB	60	~75	~140
OGD/R + AHSYB	80	~85	~120

Data are approximated from graphical representations in the source literature and are presented for comparative purposes.[\[1\]](#)

Table 2: Effect of AHSYB on Oxidative Stress Markers in Primary Hippocampal Neurons after OGD/R

Treatment Group	Concentration (μM)	Relative ROS Level	MDA Level (nmol/mg protein)	SOD Activity (U/mg protein)	GSH-Px Activity (U/mg protein)
Control	-	~100	~2	~100	~40
OGD/R	-	~300	~6	~50	~20
OGD/R + AHSYB	40	~220	~4.5	~65	~28
OGD/R + AHSYB	60	~180	~3.5	~75	~32
OGD/R + AHSYB	80	~140	~2.5	~85	~36

Data are approximated from graphical representations in the source literature and are presented for comparative purposes.[\[1\]](#)

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic rats, a common cell source for OGD experiments.

Materials:

- Timed-pregnant Sprague-Dawley rat (E18)
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- B-27 Supplement
- Neurobasal medium

- GlutaMAX
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Poly-L-lysine
- Laminin
- Dissection tools

Procedure:

- Coat culture plates or coverslips with poly-L-lysine (10 µg/mL in borate buffer) overnight at 37°C.
- Rinse plates three times with sterile water and allow to dry.
- Euthanize the pregnant rat according to approved animal protocols.
- Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hank's Balanced Salt Solution (HBSS).
- Dissect out the hippocampi from the embryonic brains.
- Mince the hippocampal tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
- Neutralize the trypsin with DMEM/F12 containing 10% FBS.
- Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
- Plate the neurons onto the poly-L-lysine coated surfaces at a desired density.

- Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
- Change half of the medium every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro.

Oxygen-Glucose Deprivation (OGD) Protocol

This protocol outlines the procedure for inducing ischemic-like conditions in cultured neurons.

Materials:

- Primary hippocampal neuron cultures
- Glucose-free Earle's Balanced Salt Solution (EBSS) or other suitable glucose-free medium
- Hypoxia chamber (e.g., with a gas mixture of 95% N₂, 5% CO₂)
- Normal culture medium

Procedure:

- Prepare the glucose-free OGD medium and equilibrate it within the hypoxia chamber for at least 30 minutes to ensure deoxygenation.
- Remove the normal culture medium from the neuronal cultures.
- Wash the cells once with the pre-warmed, deoxygenated OGD medium.
- Replace the wash with fresh, deoxygenated OGD medium.
- Place the culture plates inside the hypoxia chamber.
- Seal the chamber and incubate at 37°C for a predetermined duration (e.g., 2-4 hours).
- For reoxygenation, remove the plates from the hypoxia chamber.
- Aspirate the OGD medium and replace it with pre-warmed, normal culture medium (reoxygenation).

- Return the plates to the standard cell culture incubator (37°C, 5% CO₂) for the desired reoxygenation period (e.g., 24 hours).

AHSYB Treatment

Materials:

- **Anhydrosafflor Yellow B (AHSYB)** powder
- Sterile DMSO or culture medium for dissolution
- Neuronal cultures subjected to OGD

Procedure:

- Prepare a stock solution of AHSYB in sterile DMSO or culture medium.
- Further dilute the stock solution to the desired final concentrations (e.g., 40, 60, 80 µM) in the culture medium.^[1]
- AHSYB can be added to the culture medium at the beginning of the reoxygenation period.
- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.1%).

Cell Viability Assay (CCK-8)

This protocol measures cell viability based on the bio-reduction of a tetrazolium salt.

Materials:

- Cell Counting Kit-8 (CCK-8)
- 96-well plates with treated neuronal cultures
- Microplate reader

Procedure:

- At the end of the reoxygenation period, add 10 μ L of the CCK-8 solution to each well of the 96-well plate.
- Incubate the plate for 1-4 hours in the cell culture incubator.
- Measure the absorbance at 450 nm using a microplate reader.
- Express the results as a percentage of the control group (cells not subjected to OGD/R).

Apoptosis Assay (TUNEL Staining)

This protocol detects DNA fragmentation, a hallmark of apoptosis.

Materials:

- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
- Treated neuronal cultures on coverslips or in chamber slides
- Paraformaldehyde (PFA) for fixation
- Permeabilization solution (e.g., Triton X-100 or citrate buffer)
- DAPI for nuclear counterstaining
- Fluorescence microscope

Procedure:

- Wash the cells with Phosphate Buffered Saline (PBS).
- Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
- Wash the cells twice with PBS.

- Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves: a. Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
- Wash the cells three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium.
- Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength (e.g., green for FITC-dUTP), while all nuclei will be stained by DAPI (blue).
- Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.

Western Blot for SIRT1, FOXO1, and PGC-1 α

This protocol allows for the semi-quantitative analysis of protein expression levels.

Materials:

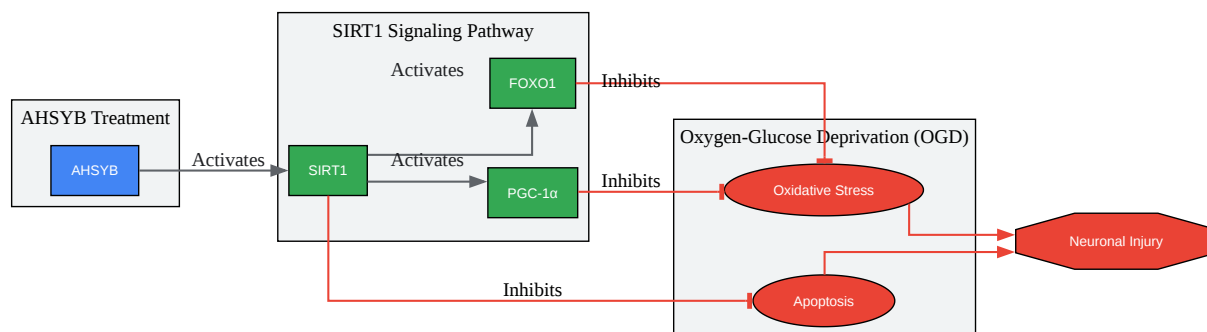
- Treated neuronal cultures
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against SIRT1, FOXO1, PGC-1 α , and a loading control (e.g., β -actin or GAPDH)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

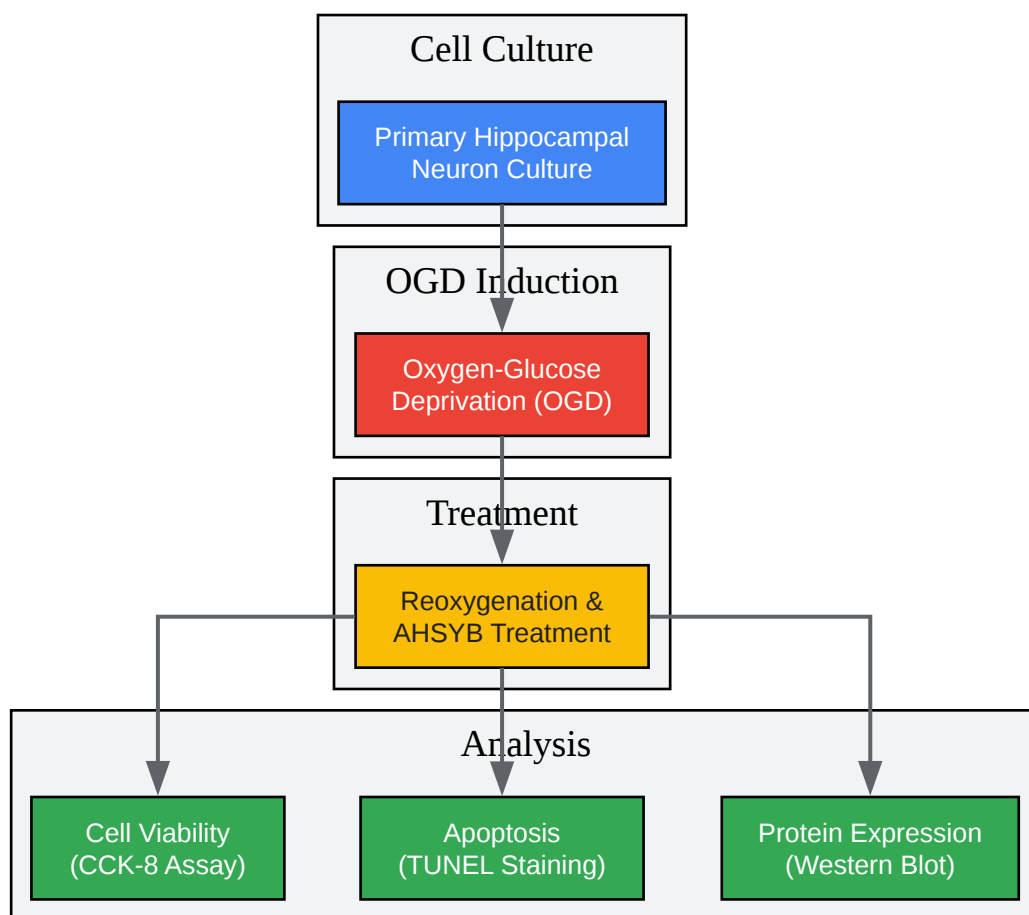
- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize them to the loading control.

Mandatory Visualization



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Caption: AHSYB signaling pathway in OGD-induced neuronal injury.



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Caption: Experimental workflow for AHSYB application in OGD models.

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